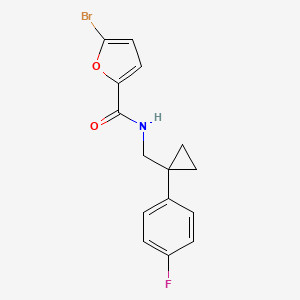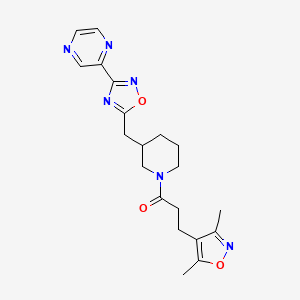
5-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-bromo-N-((1-(4-fluorophenyl)cyclopropyl)methyl)furan-2-carboxamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. The furan ring is substituted at the 2-position with a carboxamide group and at the 5-position with a bromine atom . The carboxamide group is further substituted with a cyclopropylmethyl group, which in turn is substituted with a 4-fluorophenyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the furan ring, the introduction of the carboxamide group, and the addition of the bromine and fluorine substituents. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of several functional groups, including the furan ring, the carboxamide group, and the bromine and fluorine substituents. These groups would likely confer specific physical and chemical properties to the molecule, such as its reactivity, polarity, and solubility .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom could be replaced by other groups in a nucleophilic substitution reaction. The carboxamide group could also undergo various reactions, such as hydrolysis or reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxamide group and the halogen substituents would likely make the compound relatively polar, affecting its solubility in different solvents. The aromatic furan ring could contribute to the compound’s stability and reactivity .Mechanism of Action
ABP-688 acts as a selective antagonist for the mGluR5 receptor, which is a G-protein coupled receptor that is widely distributed in the central nervous system. The mGluR5 receptor is involved in several intracellular signaling pathways that modulate synaptic plasticity, neuronal excitability, and neurotransmitter release. ABP-688 binds to the orthosteric site of the receptor and prevents the binding of its endogenous ligands, such as glutamate. This leads to a decrease in the downstream signaling pathways and ultimately results in the inhibition of the receptor's activity.
Biochemical and Physiological Effects:
The selective antagonism of the mGluR5 receptor by ABP-688 has several biochemical and physiological effects. In preclinical studies, ABP-688 has been shown to reduce the release of dopamine and glutamate in the striatum, which is a key brain region involved in reward processing and addiction. Additionally, ABP-688 has been shown to modulate the activity of several neurotransmitter systems, including the serotonergic and noradrenergic systems. These effects have been implicated in the potential therapeutic applications of ABP-688 in several neurological and psychiatric disorders.
Advantages and Limitations for Lab Experiments
ABP-688's selective antagonism of the mGluR5 receptor makes it a valuable tool compound for investigating the role of this receptor in various physiological and pathological processes. Additionally, ABP-688's high affinity and selectivity for the mGluR5 receptor make it a promising drug candidate for therapeutic interventions. However, the synthesis of ABP-688 requires expertise in organic chemistry, and its use in in vivo experiments requires careful consideration of its pharmacokinetic properties.
Future Directions
ABP-688's potential therapeutic applications in several neurological and psychiatric disorders make it a promising drug candidate. Future research could focus on optimizing the pharmacokinetic properties of ABP-688 to improve its efficacy and reduce its potential side effects. Additionally, ABP-688's selective antagonism of the mGluR5 receptor could be further investigated to elucidate its role in various physiological and pathological processes. Finally, ABP-688's use as a tool compound could be expanded to investigate the potential therapeutic applications of other mGluR5 antagonists.
Synthesis Methods
The synthesis of ABP-688 involves several steps that require expertise in organic chemistry. The first step involves the preparation of 1-(4-fluorophenyl)cyclopropanecarboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with 5-bromo-2-furancarboxamide in the presence of a base to yield ABP-688. The purity of the compound is ensured by several purification steps, including column chromatography and recrystallization.
Scientific Research Applications
ABP-688 has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders, including Parkinson's disease, depression, anxiety, and addiction. The mGluR5 receptor has been implicated in the pathophysiology of these disorders, and ABP-688's selective antagonism of this receptor makes it a promising drug candidate. Additionally, ABP-688 has been used as a tool compound in several studies to investigate the role of the mGluR5 receptor in various physiological and pathological processes.
Safety and Hazards
Properties
IUPAC Name |
5-bromo-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrFNO2/c16-13-6-5-12(20-13)14(19)18-9-15(7-8-15)10-1-3-11(17)4-2-10/h1-6H,7-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLKCZWNMKZTGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=CC=C(O2)Br)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1'-(2-(1H-pyrazol-1-yl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2918566.png)

![N-methyl-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2918569.png)

![[3-(Methoxymethyl)-1,2-oxazol-5-yl]methanamine hydrochloride](/img/structure/B2918573.png)
![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B2918574.png)
![2-{4-[5-(4-Methylphenyl)thiopheno[3,2-e]pyrimidin-4-yl]piperazinyl}phenol](/img/structure/B2918577.png)

![4-[4-(Trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2918581.png)
![(2-Chloro-6-fluorophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2918582.png)



![N-benzyl-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2918588.png)
